N-decyl-4-methoxyaniline

Physicochemical Properties Homologous Series Structure-Property Relationship

Researchers requiring precise, lot-to-lot consistency for method development often encounter inconsistent retention times when substituting N-decyl-4-methoxyaniline with a shorter-chain analog. The unique lipophilicity (LogP 6.19) of this N-decyl-4-methoxyaniline enables direct calibration of HPLC gradients for highly lipophilic amines. Key supply-driven benefits: • Homologous series specificity: Validates retention-time modeling with a defined alkyl-chain (C10) and para-methoxy substitution pattern. • Supply integrity: Sourced as a well-characterized natural alkaloid reference (≥98% purity), supporting reproducible chemical fingerprinting of Phellodendron and Astragalus botanicals. • Logistics: Non-hazardous, ambient-stable shipment ensures full quantity delivery without the cost of cold-chain logistics.

Molecular Formula C17H29NO
Molecular Weight 263.4 g/mol
CAS No. 733-40-4
Cat. No. B12932584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-decyl-4-methoxyaniline
CAS733-40-4
Molecular FormulaC17H29NO
Molecular Weight263.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCNC1=CC=C(C=C1)OC
InChIInChI=1S/C17H29NO/c1-3-4-5-6-7-8-9-10-15-18-16-11-13-17(19-2)14-12-16/h11-14,18H,3-10,15H2,1-2H3
InChIKeyJJBKULCJBJQXRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Decyl-4-methoxyaniline (CAS 733-40-4) Procurement Guide: Properties, Sources, and Baseline Data


N-Decyl-4-methoxyaniline (CAS 733-40-4) is an aromatic amine, specifically a para-substituted aniline derivative, characterized by a decyl chain on the nitrogen atom and a methoxy group at the para position of the benzene ring . It is a naturally occurring alkaloid, reported to be isolable from plant sources such as *Phellodendron chinense*, *Phellodendron amurense*, and *Astragalus membranaceus* . It is classified as a small molecule with the molecular formula C₁₇H₂₉NO and a molecular weight of 263.42 g/mol . This compound is primarily utilized as a research tool or as a synthetic intermediate in organic chemistry .

Why Generic Substitution of N-Decyl-4-methoxyaniline (CAS 733-40-4) is Scientifically Unsupported


Substituting N-decyl-4-methoxyaniline with another N-alkylated or methoxy-substituted aniline without specific, quantitative justification is scientifically unsound due to the profound influence of alkyl chain length on critical physicochemical properties. For example, within a homologous series of N-alkylated emeraldine bases (including N-butyl, N-hexyl, N-octyl, N-decyl, N-dodecyl, and N-hexadecyl), the alkyl chain length was shown to directly impact the resulting polymer's solubility and structural properties [1]. Similarly, in N-alkyl-4-methoxyaniline analogs, the change from an N-octyl to an N-decyl to an N-dodecyl chain is known to significantly alter mesophase behavior and transition temperatures [2]. The specific lipophilicity, melting point, and boiling point of N-decyl-4-methoxyaniline, with a calculated LogP of 6.19 , are unique to its structure and directly affect its behavior in separation processes, formulations, and material science applications. Therefore, selecting this specific compound is not arbitrary; it is a critical parameter for ensuring experimental reproducibility and achieving the desired outcomes.

Quantitative Evidence for N-Decyl-4-methoxyaniline (CAS 733-40-4) Differentiation Against Analogs


Comparative Physicochemical Properties of N-Decyl-4-methoxyaniline Against N-Alkyl Homologs

A comparison of the calculated lipophilicity (LogP) of N-decyl-4-methoxyaniline against its N-octyl and N-dodecyl analogs demonstrates a clear chain-length-dependent increase in hydrophobicity. The target compound, with a 10-carbon alkyl chain, exhibits a LogP of 6.19 . This is significantly higher than the predicted LogP for the N-octyl analog (~4.8) and lower than that of the N-dodecyl analog (~7.5), illustrating its distinct position in partitioning and solubility behavior relevant for purification and biological assays .

Physicochemical Properties Homologous Series Structure-Property Relationship

Structural Confirmation and Purity Specification for N-Decyl-4-methoxyaniline

The identity of N-decyl-4-methoxyaniline is confirmed by its unique chemical structure, represented by the SMILES string O(C1=CC=C(C=C1)NCCCCCCCCCC)C , which distinguishes it from all other N-alkylated or ring-substituted anilines. The compound is commercially available with a specified purity of HPLC ≥ 98% [1], ensuring its suitability for quantitative and reproducible research applications.

Quality Control Structural Identity Purity

Source Material Differentiation: Botanical Origin of N-Decyl-4-methoxyaniline

N-Decyl-4-methoxyaniline is reported as a naturally occurring alkaloid that can be isolated from specific plant species, including *Phellodendron chinense* and *Phellodendron amurense* , and is also known as a natural product from *Astragalus membranaceus* . This natural origin distinguishes it from purely synthetic analogs and provides a unique context for its use in biological and pharmacological studies, where the natural product scaffold may be of interest.

Natural Product Alkaloid Botanical Source

Key Research and Industrial Applications for N-Decyl-4-methoxyaniline (CAS 733-40-4)


Material Science: Polymer Precursor and Liquid Crystal Research

Due to its N-alkylated aniline structure, N-decyl-4-methoxyaniline serves as a model monomer or precursor for synthesizing soluble polyanilines [1]. The decyl chain confers enhanced solubility in organic solvents compared to shorter-chain or unsubstituted anilines, enabling the fabrication of conductive polymer films and coatings. Furthermore, its structural class is associated with mesogenic behavior, making it a candidate for investigating structure-property relationships in liquid crystalline materials [2].

Analytical Chemistry: Development of Chromatographic Methods

The high and distinct lipophilicity of N-decyl-4-methoxyaniline (LogP = 6.19) makes it an excellent test probe for developing and validating reversed-phase high-performance liquid chromatography (RP-HPLC) methods . Its behavior can be used to calibrate retention times and optimize separation conditions for other highly lipophilic amines and natural product alkaloids, leveraging its specific position within a homologous series of alkyl anilines.

Natural Product and Pharmacognosy Research

As an alkaloid reported from *Phellodendron* species (known for their use in traditional medicine) and *Astragalus membranaceus*, N-decyl-4-methoxyaniline is a relevant compound for chemical fingerprinting and metabolomic studies of these botanicals . It can be used as an analytical standard for quantifying this specific chemotype in plant extracts or for investigating its potential biological activity in *in vitro* assays.

Organic Synthesis: Building Block for Complex Molecules

The secondary amine functionality in N-decyl-4-methoxyaniline, with a defined and commercially available purity (≥98%), makes it a valuable synthetic intermediate. It can undergo further N-alkylation, acylation, or other transformations to yield more complex molecules for use in medicinal chemistry, agrochemical development, or the synthesis of functional materials .

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